
4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine
Overview
Description
4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine is a polyaromatic heterocyclic compound featuring a central pyridine ring substituted at the 4-position with a 4-chlorophenyl group and at the 2- and 6-positions with pyridin-2-yl groups. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry (e.g., as a ligand for metal complexes) and pharmaceutical research (e.g., as a scaffold for drug design) .
Preparation Methods
Preparation Routes and Methods
General Synthetic Strategy
The synthesis of 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine typically involves:
- Construction of the terpyridine framework through pyridine ring coupling or cyclization.
- Introduction of the 4-chlorophenyl substituent via cross-coupling or substitution reactions.
- Use of pyridyl precursors and chlorophenyl derivatives as starting materials.
Detailed Preparation Method via Pyridyl Methanol Intermediate
A key intermediate in the synthesis is 4-chlorophenyl-2-pyridyl methanol , which can be prepared and subsequently transformed into the target terpyridine compound. The preparation of this intermediate has been described in detail in patent CN105237469A, which provides an industrially viable, high-yield, and cost-effective method.
Stepwise Preparation:
Step | Description | Reagents & Conditions | Notes |
---|---|---|---|
1 | Oxidation of 2-(p-chlorobenzyl)pyridine to 4-chlorophenyl-2-pyridyl ketone | - Oxidizing agent: Potassium permanganate or tin anhydride - Solvent: Water or dioxane - Temperature: 85–95 °C for 4–6 hours |
Molar ratio of oxidant to substrate: 1.1:1 to 2:1 Reaction volume: 4–8 times substrate volume Recrystallization solvent: Sherwood oil or normal hexane |
2 | Reduction of ketone intermediate to 4-chlorophenyl-2-pyridyl methanol | - Reducing agent: Sodium borohydride or potassium borohydride - Solvent: Methanol or ethanol - Temperature: Room temperature, stirring 2–6 hours |
Molar ratio of reducing agent to ketone: 2:1 to 3:1 Solvent volume: 2.5–5 times substrate volume |
Example (Embodiment One):
- 25 g of 2-(p-chlorobenzyl)pyridine stirred in 100 mL water, heated to 85 °C.
- Potassium permanganate (30 g) added gradually, temperature kept below 95 °C.
- Reaction maintained for 4 hours, then quenched with methyl alcohol.
- Product extracted with ethyl acetate, washed, concentrated, and recrystallized to yield the ketone intermediate.
- The ketone is then dissolved in solvent, reduced with sodium or potassium borohydride under mild conditions to yield the alcohol intermediate.
Terpyridine Formation and Final Assembly
While the above method focuses on the key intermediate, the final terpyridine compound this compound is generally synthesized by further coupling of pyridine rings. A common approach involves:
- O-alkylation or C-C coupling reactions under Lewis acid catalysis at low temperatures to improve reaction rates and yields, avoiding high-temperature base-catalyzed conditions.
- Use of palladium-catalyzed cross-coupling or condensation reactions to assemble the terpyridine core substituted with the chlorophenyl group.
Comparative Table of Preparation Parameters
Research Findings and Optimization Notes
- The oxidation of 2-(p-chlorobenzyl)pyridine to the ketone intermediate is critical and must be controlled to avoid over-oxidation or side reactions. Potassium permanganate is effective and inexpensive, suitable for scale-up.
- Reduction with sodium or potassium borohydride is mild and selective, yielding the desired alcohol intermediate efficiently.
- The final assembly of the terpyridine structure benefits from low-temperature Lewis acid catalysis, which enhances reaction rates and yields compared to traditional high-temperature base-catalyzed methods, as described in patent KR20110093130A.
- These methods collectively provide a streamlined synthetic route with fewer steps, lower cost, and higher overall yield, suitable for pharmaceutical and materials science applications.
Chemical Reactions Analysis
Types of Reactions
4’-(4-Chlorophenyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted terpyridine derivatives.
Scientific Research Applications
4’-(4-Chlorophenyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4’-(4-Chlorophenyl)-2,2’:6’,2’'-terpyridine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to potential therapeutic effects. The compound can also act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Comparison with Similar Compounds
The following analysis compares 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.
Substituent Effects on Electronic and Physical Properties
4′-(4-Methoxyphenyl)-2,2′:6′,2″-terpyridine ()
- Key Difference : Replacement of the 4-chlorophenyl group with a 4-methoxyphenyl group.
- Impact :
- The methoxy (-OCH₃) group is electron-donating, increasing electron density on the aromatic ring, whereas chlorine is electron-withdrawing. This alters redox behavior and ligand-to-metal charge transfer in coordination complexes.
- Methoxy-substituted derivatives may exhibit lower melting points compared to chloro-substituted analogs due to reduced dipole-dipole interactions .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ()
- Key Difference: Presence of amino (-NH₂) and additional substituted phenyl groups.
- Impact: Amino groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents. Melting points for these analogs range from 268–287°C, with yields of 67–81% . The absence of amino groups in the target compound may result in lower solubility but higher thermal stability.
Core Heterocycle Modifications
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine (CAS 919301-53-4; )
- Key Difference : Replacement of the central pyridine ring with pyrimidine (two nitrogen atoms at 1,3-positions).
- Molecular weight (342.82 g/mol) is higher than typical pyridine analogs, which may affect pharmacokinetic properties .
2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile ()
- Key Difference: Partially saturated dihydropyridine core with thienyl and cyano substituents.
- Impact: The non-aromatic dihydropyridine ring reduces conjugation, decreasing UV absorption intensity compared to fully aromatic pyridines. Thienyl groups introduce sulfur-based interactions, which can influence crystal packing (e.g., via S···π interactions) and catalytic activity .
Triazole-Thiol Derivatives with 4-Chlorophenyl Groups ()
- Key Difference : Triazole-thiol core vs. pyridine core.
- Impact: Triazole-thiol compounds (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) exhibit antiviral activity against SARS-CoV-2 . The target pyridine derivative may lack such bioactivity due to the absence of thiol and triazole moieties but could serve as a precursor for metal-based antiviral agents.
Piperazine-Chlorophenyl Derivatives ()
- Key Difference : Piperazine rings instead of pyridine.
- Impact: Piperazine derivatives (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol) are common in antihistamines (e.g., cetirizine). The rigid pyridine core in the target compound may limit conformational flexibility, reducing affinity for certain biological targets .
Structural Data and Crystallography
4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine ()
- Key Difference : Partial saturation of the pyridine ring and nitro substituents.
- Impact: Nitro groups (-NO₂) increase molecular polarity and reactivity (e.g., susceptibility to reduction). The tetrahydropyridine ring’s reduced planarity may hinder π-stacking compared to the fully aromatic target compound .
Biological Activity
4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in drug development and materials science.
Chemical Structure and Properties
The compound features a dipyridine core with a chlorophenyl substituent, which influences its electronic properties and reactivity. The ability to form stable complexes with metal ions enhances its utility in biological systems.
The biological activity of this compound is primarily attributed to its interactions with biological molecules. Key mechanisms include:
- Metal Ion Coordination : The compound can form complexes with metal ions, which may interact with biomolecules like DNA, potentially leading to therapeutic effects.
- Photosensitization : Upon light exposure, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes or receptors involved in various signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This is particularly relevant for developing new antibiotics or antifungal agents.
Anticancer Activity
The compound has shown promise in anticancer research. Its ability to intercalate with DNA and generate ROS suggests mechanisms that could lead to cell death in tumor cells. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of this compound on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results showed an IC50 value of approximately 10 µM for HeLa cells, indicating potent activity against this cancer type.
Case Study 2: Metal Complex Formation
In another study, the coordination chemistry of this compound was explored. The compound formed stable complexes with copper(II) ions, which exhibited enhanced antioxidant activity compared to the free ligand. This suggests potential applications in designing metal-based drugs .
Data Tables
Biological Activity | IC50 Values (µM) | Target Cells | Mechanism |
---|---|---|---|
Anticancer | 10 | HeLa | DNA intercalation and ROS generation |
Antimicrobial | N/A | Various bacterial strains | Disruption of cellular processes |
Metal Complex Formation | N/A | N/A | Coordination with metal ions |
Applications
The unique properties of this compound make it suitable for various applications:
- Drug Development : As a potential lead compound for anticancer and antimicrobial drugs.
- Coordination Chemistry : Utilized as a ligand in synthesizing metal complexes for catalysis.
- Materials Science : Its electronic properties enhance its use in organic semiconductors and light-emitting diodes (LEDs).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine, and how can reaction conditions be optimized for reproducibility?
Methodological Answer:
- Core Synthesis Strategy : Use a multi-step coupling approach, starting with halogenated pyridine precursors. For example, describes a similar compound synthesized via nucleophilic substitution in dichloromethane with NaOH, achieving 99% purity after purification .
- Optimization Tips :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in Suzuki-Miyaura cross-coupling reactions, critical for attaching chlorophenyl groups.
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) improve yield in aryl-aryl bond formation (see for analogous pyridine syntheses) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, but recrystallization may enhance crystallinity for structural studies .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Essential for confirming molecular geometry. highlights the use of single-crystal X-ray diffraction to resolve bond angles and torsional strain in pyridine derivatives .
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~384.8 for C₂₁H₁₄ClN₃).
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Hazard Mitigation :
- Waste Disposal : Neutralize chlorinated byproducts with NaHCO₃ before disposal (per guidelines) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data for pyridine derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., reverse transcriptase for anti-HIV activity, as in ) .
- QSAR Analysis : Correlate substituent effects (e.g., Cl vs. OCH₃) with bioactivity. emphasizes electron-withdrawing groups enhancing binding to hydrophobic enzyme pockets .
- Addressing Contradictions : Cross-validate experimental IC₅₀ values with DFT-calculated electron affinity (EA) and molecular polarizability .
Q. What strategies can improve the mechanistic understanding of side reactions during synthesis?
Methodological Answer:
- In Situ Monitoring : Use ReactIR or HPLC-MS to detect intermediates (e.g., dehalogenation byproducts in Pd-catalyzed reactions) .
- Isotopic Labeling : Introduce ¹³C or ²H at reactive sites (e.g., pyridine C-2) to track bond cleavage/formation via NMR .
- Kinetic Profiling : Vary temperature (25–80°C) and measure rate constants to identify rate-limiting steps (Arrhenius plots) .
Q. How can researchers design experiments to evaluate environmental persistence and ecotoxicity?
Methodological Answer:
- OECD 301F Test : Assess biodegradability in aqueous media (28-day study; notes gaps in persistence data) .
- Microtox Assay : Use Vibrio fischeri to quantify acute aquatic toxicity (EC₅₀ < 10 mg/L suggests high risk) .
- Soil Mobility : Conduct column leaching experiments with HPLC quantification (adjust pH to 5–9 to mimic natural conditions) .
Q. Key Challenges & Recommendations
- Contradictions in Bioactivity : Pyridine derivatives show variable IC₅₀ values due to assay conditions (e.g., cell line variability). Standardize protocols using WHO guidelines .
- Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing catalyst loading (0.5–1 mol% Pd) and solvent recovery .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOMZZQMFGCHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446622 | |
Record name | 2~4~-(4-Chlorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89972-75-8 | |
Record name | 2~4~-(4-Chlorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(4-Chlorophenyl)-2,2':6',2"-terpyridine 200000042041 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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